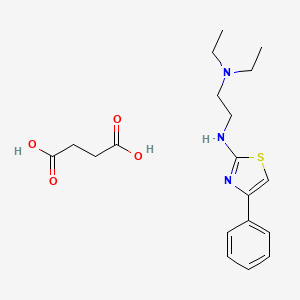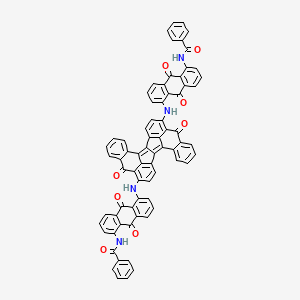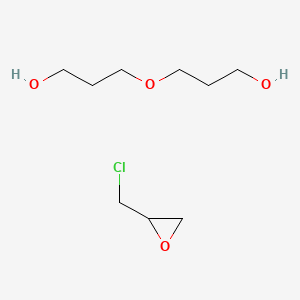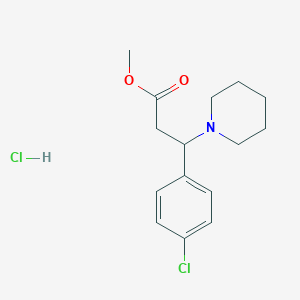
Methyl beta-(p-chlorophenyl)-1-piperidinepropionate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NIOSH/TN3712373 is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is studied extensively for its role in occupational safety and health, as well as its broader implications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/TN3712373 involves several synthetic routes, each with specific reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate initial reactants that can undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize the yield and purity of the compound.
Purification: After the synthesis, the compound undergoes purification processes such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NIOSH/TN3712373 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure that the final product meets the required specifications.
化学反应分析
Types of Reactions
NIOSH/TN3712373 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, altering its chemical behavior.
Common Reagents and Conditions
The reactions involving NIOSH/TN3712373 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include:
Oxidized Derivatives: Compounds with additional oxygen atoms or altered oxidation states.
Reduced Forms: Compounds with fewer oxygen atoms or altered reduction states.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
科学研究应用
NIOSH/TN3712373 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating specific medical conditions or as a diagnostic tool.
Industry: Applied in various industrial processes, including manufacturing, quality control, and safety assessments.
作用机制
The mechanism of action of NIOSH/TN3712373 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, including:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired effects.
相似化合物的比较
NIOSH/TN3712373 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Volatile Organic Compounds: These compounds share some chemical properties with NIOSH/TN3712373 but differ in their specific applications and effects.
Other Industrial Chemicals: Various industrial chemicals may have similar synthetic routes or reaction conditions but differ in their specific uses and properties.
属性
CAS 编号 |
7032-72-6 |
|---|---|
分子式 |
C15H21Cl2NO2 |
分子量 |
318.2 g/mol |
IUPAC 名称 |
methyl 3-(4-chlorophenyl)-3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)11-14(17-9-3-2-4-10-17)12-5-7-13(16)8-6-12;/h5-8,14H,2-4,9-11H2,1H3;1H |
InChI 键 |
JCTNVKOUQPIDHL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


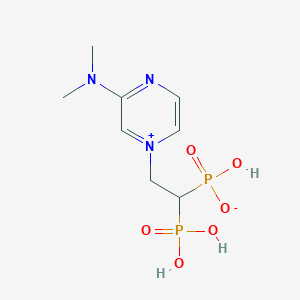
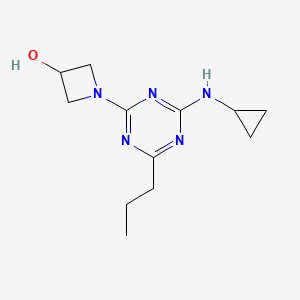


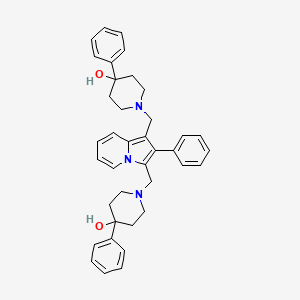


![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
